molecular formula C10H12FN B11916627 8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B11916627
M. Wt: 165.21 g/mol
InChI Key: HLDYCZVWHBPIPG-UHFFFAOYSA-N
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Description

8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that contains a quinoline ring system with a fluorine atom at the 8th position and a methyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, starting from 4-fluoroaniline and 2-methylcyclohexanone, the compound can be synthesized via a cyclization reaction in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This typically includes controlling temperature, pressure, and the use of specific catalysts to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted quinolines .

Scientific Research Applications

8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or binding to receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
  • 8-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride
  • 6,8-Difluoro-4-methyl-2-(3-pyridinyl)-1,2,3,4-tetrahydroquinoline

Comparison: 8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications .

Properties

IUPAC Name

8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c1-7-5-6-8-3-2-4-9(11)10(8)12-7/h2-4,7,12H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDYCZVWHBPIPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1)C(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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